molecular formula C13H19ClN2O3 B2781641 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 119049-61-5

1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride

Cat. No. B2781641
M. Wt: 286.76
InChI Key: AKTBBCWREWWPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride is a chemical compound with the CAS Number: 119049-61-5 . It has a molecular weight of 286.76 and its molecular formula is C13H18N2O3•HCl . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride is 1S/C13H18N2O3.ClH/c1-17-11-4-3-10 (9-12 (11)18-2)13 (16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride is a solid substance at room temperature . It has a refractive index of n 20D 1.54 (Predicted) .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-11-4-3-10(9-12(11)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTBBCWREWWPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride

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